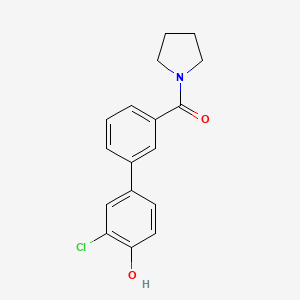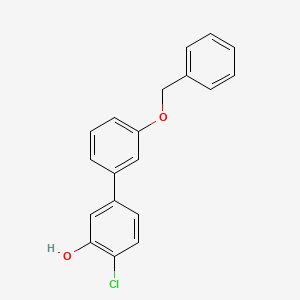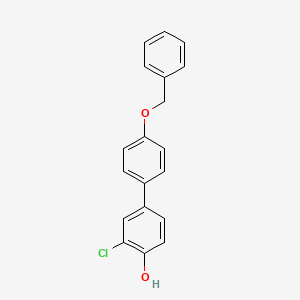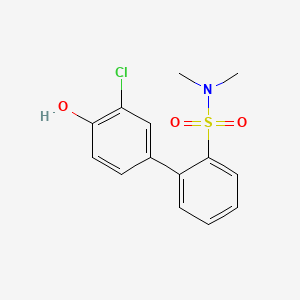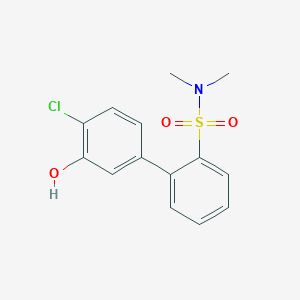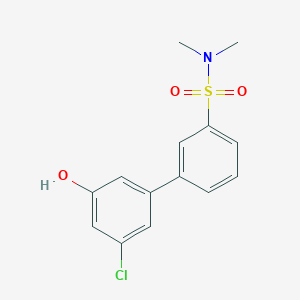
4-(3-Benzyloxyphenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Benzyloxyphenyl)-2-chlorophenol, 95% (4-BP-2-CP) is a phenolic compound with a wide range of applications in the scientific field. It is a colorless, crystalline solid with a melting point of 115-117 °C and a density of 1.19 g/cm3. 4-BP-2-CP is widely used in the synthesis of dyes and pharmaceuticals, as well as in the production of polymers and biodegradable plastics. It is also used as a reagent in organic synthesis, as well as in the production of various other compounds.
Mechanism of Action
4-(3-Benzyloxyphenyl)-2-chlorophenol, 95% acts as a Lewis acid in the presence of a base and a catalyst. It is capable of forming a complex with the base and the catalyst, which facilitates the reaction. This complex is the active species in the reaction and is responsible for the formation of the desired product.
Biochemical and Physiological Effects
4-(3-Benzyloxyphenyl)-2-chlorophenol, 95% is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe chemical with no known adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Benzyloxyphenyl)-2-chlorophenol, 95% in lab experiments is its low cost and availability. It is also relatively easy to synthesize and is stable under normal conditions. However, it is important to note that the reaction must be carried out in an inert atmosphere in order to prevent the formation of unwanted byproducts.
Future Directions
There are many potential future directions for the use of 4-(3-Benzyloxyphenyl)-2-chlorophenol, 95%. It could be used in the synthesis of new dyes and pharmaceuticals, as well as in the production of polymers and biodegradable plastics. It could also be used as a reagent in organic synthesis and as a catalyst for the synthesis of various other compounds. Additionally, it could be used in the development of new materials with improved properties and in the production of renewable energy sources.
Synthesis Methods
4-(3-Benzyloxyphenyl)-2-chlorophenol, 95% can be synthesized by reacting 4-bromophenol with 3-benzyloxyphenol in the presence of a base and a catalyst. The reaction is carried out at a temperature of 160-180 °C and a pressure of 1-2 bar. The reaction is complete when the reaction mixture turns yellow. The product is then isolated by filtration and purified by recrystallization.
Scientific Research Applications
4-(3-Benzyloxyphenyl)-2-chlorophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of dyes, pharmaceuticals, and other compounds. It is also used in the production of polymers and biodegradable plastics. In addition, it is used as a reagent in organic synthesis and can be used as a catalyst for the synthesis of various other compounds.
properties
IUPAC Name |
2-chloro-4-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c20-18-12-16(9-10-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDDFVUAGVPJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686194 |
Source


|
| Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Benzyloxyphenyl)-2-chlorophenol | |
CAS RN |
1261931-91-2 |
Source


|
| Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



